molecular formula C24H21IN2O5 B15082234 2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 764667-35-8

2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B15082234
CAS No.: 764667-35-8
M. Wt: 544.3 g/mol
InChI Key: CGNMROIBIYBAOL-CVKSISIWSA-N
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Description

2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C25H23IN2O5 and a molecular weight of 558.377 g/mol . This compound is notable for its unique structure, which includes an iodinated benzoyl group and a carbohydrazonoyl linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the iodinated benzoyl precursor. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodinated benzoyl group in 2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate makes it unique compared to its analogs. This iodine atom can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research purposes .

Properties

CAS No.

764667-35-8

Molecular Formula

C24H21IN2O5

Molecular Weight

544.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H21IN2O5/c1-3-31-22-14-16(15-26-27-23(28)19-6-4-5-7-20(19)25)8-13-21(22)32-24(29)17-9-11-18(30-2)12-10-17/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+

InChI Key

CGNMROIBIYBAOL-CVKSISIWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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